1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13002836 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Enzymatic Activity
A study detailed the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, aiming to explore their therapeutic potential. The synthesis process involved multiple steps, starting with the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3, leading to the formation of the desired derivatives. The compounds exhibited significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, indicating their potential utility as therapeutic agents. Additionally, these molecules showed antibacterial activity against various Gram-positive and Gram-negative bacterial strains and were evaluated for cytotoxicity to assess their safety profile (G. Hussain et al., 2017).
Linear Synthesis for Therapeutic Applications
Another research effort focused on the linear synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a bi-step approach. This synthesis involved coupling 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in an aqueous alkaline medium, followed by an O-substitution reaction to obtain the final compounds. These synthesized compounds were screened against the α-glucosidase enzyme, exhibiting considerable inhibitory activity, and were evaluated for hemolytic and cytotoxic profiles, demonstrating their potential as therapeutic agents (Muhammad Athar Abbasi et al., 2019).
Antagonistic Properties Against 5-HT7 Receptors
A study synthesized compounds evaluated as 5-HT7 receptor antagonists, showing significant activity with IC50 values in the nanomolar range. This research highlights the potential of these compounds in modulating serotonin receptors, which could have implications for developing treatments for neurological disorders (Juhee Yoon et al., 2008).
Multifunctional Amides for Alzheimer's Disease
Research on multifunctional amides synthesized for potential Alzheimer's disease treatment showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, designed to inhibit acetyl and butyrylcholinestrase enzymes, demonstrated significant activity, suggesting their utility in developing new therapeutic strategies for Alzheimer's disease (Mubashir Hassan et al., 2018).
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-3-4-16(23-14)13-18-9-11-19(12-10-18)24(20,21)17-7-5-15(22-2)6-8-17/h3-8H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVZKAAQJFLDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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